N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring and a phenylacetamide moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with phenylacetyl chloride to introduce the phenylacetamide group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation and cyclization reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it may interfere with the synthesis of nucleic acids and proteins, further contributing to its anticancer activity .
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide can be compared with other benzothiazole derivatives, such as:
- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
These compounds share a similar benzothiazole core structure but differ in the substituents attached to the benzothiazole ring. The unique combination of the ethoxy group and phenylacetamide moiety in this compound contributes to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDCXUYKPMHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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